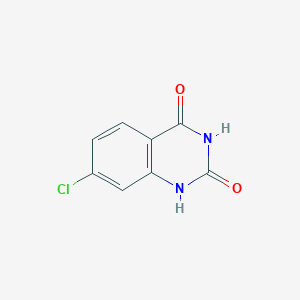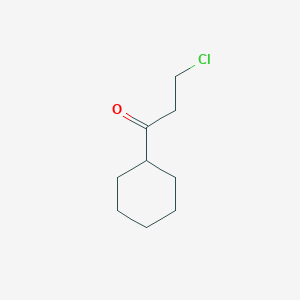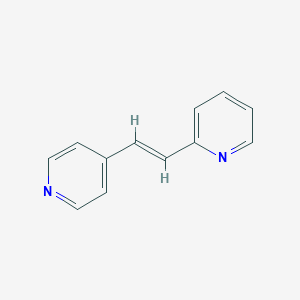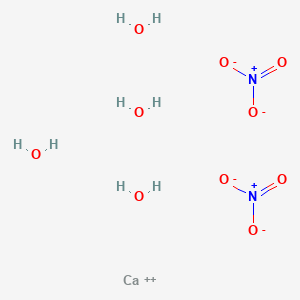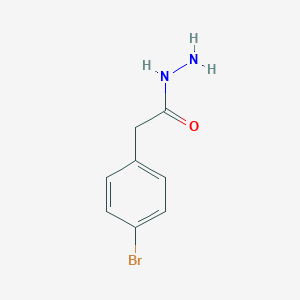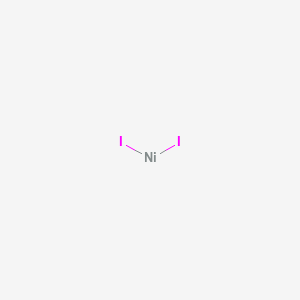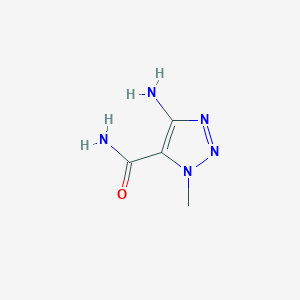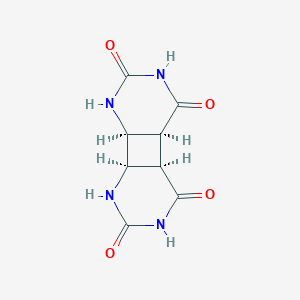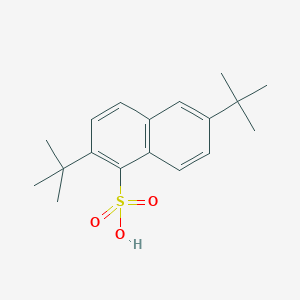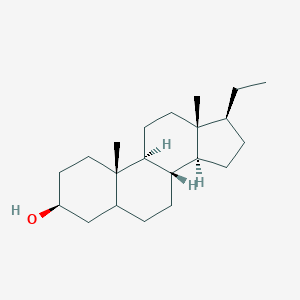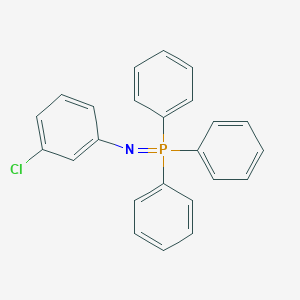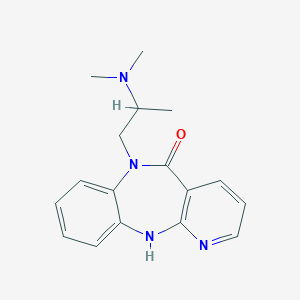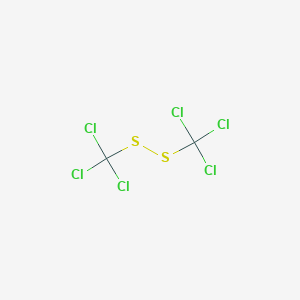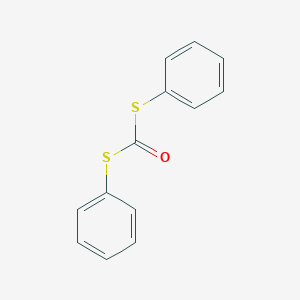
Bis(phenylsulfanyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(phenylsulfanyl)methanone is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a sulfur-containing compound that belongs to the class of ketones. Bis(phenylsulfanyl)methanone has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of bis(phenylsulfanyl)methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Bis(phenylsulfanyl)methanone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化和生理效应
Bis(phenylsulfanyl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. Bis(phenylsulfanyl)methanone has been shown to inhibit the migration and invasion of cancer cells, which is important in the metastasis of cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Bis(phenylsulfanyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using bis(phenylsulfanyl)methanone in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
未来方向
There are several future directions for research on bis(phenylsulfanyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. More research is also needed to determine its mechanism of action and its efficacy and safety in humans. Additionally, the development of new synthesis methods for bis(phenylsulfanyl)methanone could lead to the discovery of new analogs with improved pharmacological properties.
合成方法
Bis(phenylsulfanyl)methanone can be synthesized through various methods. One of the most common methods involves the reaction of benzyl phenyl sulfide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of bis(phenylsulfanyl)methanone along with hydrogen chloride gas. Another method involves the reaction of benzyl phenyl sulfide with chloromethyl methyl ether in the presence of a base such as potassium carbonate. This reaction also results in the formation of bis(phenylsulfanyl)methanone.
科学研究应用
Bis(phenylsulfanyl)methanone has been studied extensively for its potential pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis(phenylsulfanyl)methanone has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
13509-36-9 |
|---|---|
产品名称 |
Bis(phenylsulfanyl)methanone |
分子式 |
C13H10OS2 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
bis(phenylsulfanyl)methanone |
InChI |
InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
AGJBSXZYDVLIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
同义词 |
Dithiocarbonic acid S,S-diphenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



